

# Application Note: Laboratory Synthesis of 3-Methyl-4-Nitrosophenol

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## Compound of Interest

Compound Name: 3-Methyl-4-nitrosophenol

CAS No.: 615-01-0

Cat. No.: B120368

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-Cresol via Acid-Catalyzed Electrophilic Aromatic Substitution[1]

## Chemical Strategy & Mechanistic Insight

### The Synthetic Challenge

The synthesis of **3-methyl-4-nitrosophenol** (also known as 4-nitroso-m-cresol) from

-cresol requires precise control over regioselectivity and temperature.[1]

-Cresol contains two activating groups: a strong hydroxyl (-OH) and a weak methyl (-CH<sub>3</sub>).[1] Both are ortho, para-directors.[1]

- Site 2 (Ortho to OH, Ortho to Me): Sterically hindered.[1]
- Site 6 (Ortho to OH, Para to Me): Accessible, but less favored than para to the stronger activator.[1]
- Site 4 (Para to OH, Ortho to Me): The thermodynamically and kinetically favored site for electrophilic attack by the nitrosonium ion (NO<sup>+</sup>).[1]

## The Tautomeric Equilibrium (The "Chameleon" Effect)

A critical "Expertise" insight for this synthesis is the recognition that the product does not exist solely as a phenol.[1] It exists in a tautomeric equilibrium with 2-methyl-1,4-benzoquinone 4-oxime.[1]

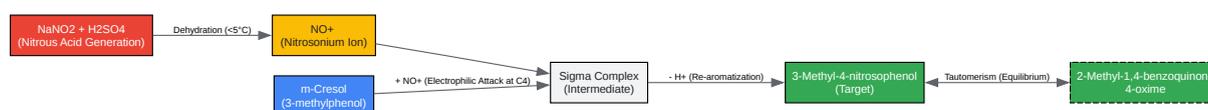
- Solid State: Predominantly the quinone oxime form (often colored deep yellow/brown).[1]
- Solution: Equilibrium depends on solvent polarity.[1]

Failure to recognize this equilibrium often leads researchers to misinterpret NMR data or melting point behavior (decomposition).[1]

## Reaction Mechanism Visualization

The following diagram illustrates the pathway from

-cresol to the target, highlighting the critical nitrosonium formation and tautomerization.[1]



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Figure 1: Mechanistic pathway for the nitrosation of m-cresol, including the critical tautomeric shift to the quinone oxime.[1]

## Experimental Protocol Reagents & Equipment

Reagent	Purity/Conc.[1]	Role	Hazard Note
-Cresol	>99%	Starting Material	Corrosive, Toxic
Sodium Nitrite ( )	ACS Reagent	Nitrosating Source	Oxidizer, Toxic
Sulfuric Acid ( )	20% Aqueous	Catalyst/Solvent	Corrosive
Sodium Hydroxide (NaOH)	10% Aqueous	Solubilizer	Corrosive
Ice/Water	Distilled	Temp Control	N/A

## Step-by-Step Methodology

This protocol utilizes the "Inverse Addition" technique (adding the phenolate/nitrite mixture to the acid).[1] This ensures the concentration of free phenol remains low relative to the acid, minimizing the formation of tars and oxidative byproducts (like nitro-cresol).[1]

### Phase A: Preparation of the Reactant Solution

- In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of -cresol in 30 mL of 10% NaOH. The solution should be homogeneous (sodium cresolate formation).[1]
- Dissolve 7.0 g (0.101 mol) of Sodium Nitrite in 20 mL of distilled water.
- Mix the sodium cresolate solution and the sodium nitrite solution together.[1] Chill this mixture to 0–5°C in an ice bath.

### Phase B: The Nitrosation (Critical Step)[2]

- Prepare a 500 mL Erlenmeyer flask containing 150 g of crushed ice and 15 g of concentrated sulfuric acid (approx. 100 mL of dilute acid equivalent).
- Place the acid/ice flask in a salt-ice bath to maintain temperature below -2°C.

- Dropwise Addition: Using a pressure-equalizing addition funnel, add the alkaline cresol/nitrite mixture (from Phase A) into the acid/ice slurry.<sup>[1]</sup>
  - Rate: Slow enough to keep the internal temperature below 5°C.
  - Observation: A precipitate will form immediately.<sup>[1]</sup> The color typically transitions from milky white to a deep yellow/brown ochre (indicating the quinone oxime tautomer).<sup>[1]</sup>
- Once addition is complete, stir vigorously for 30–45 minutes at 0°C.

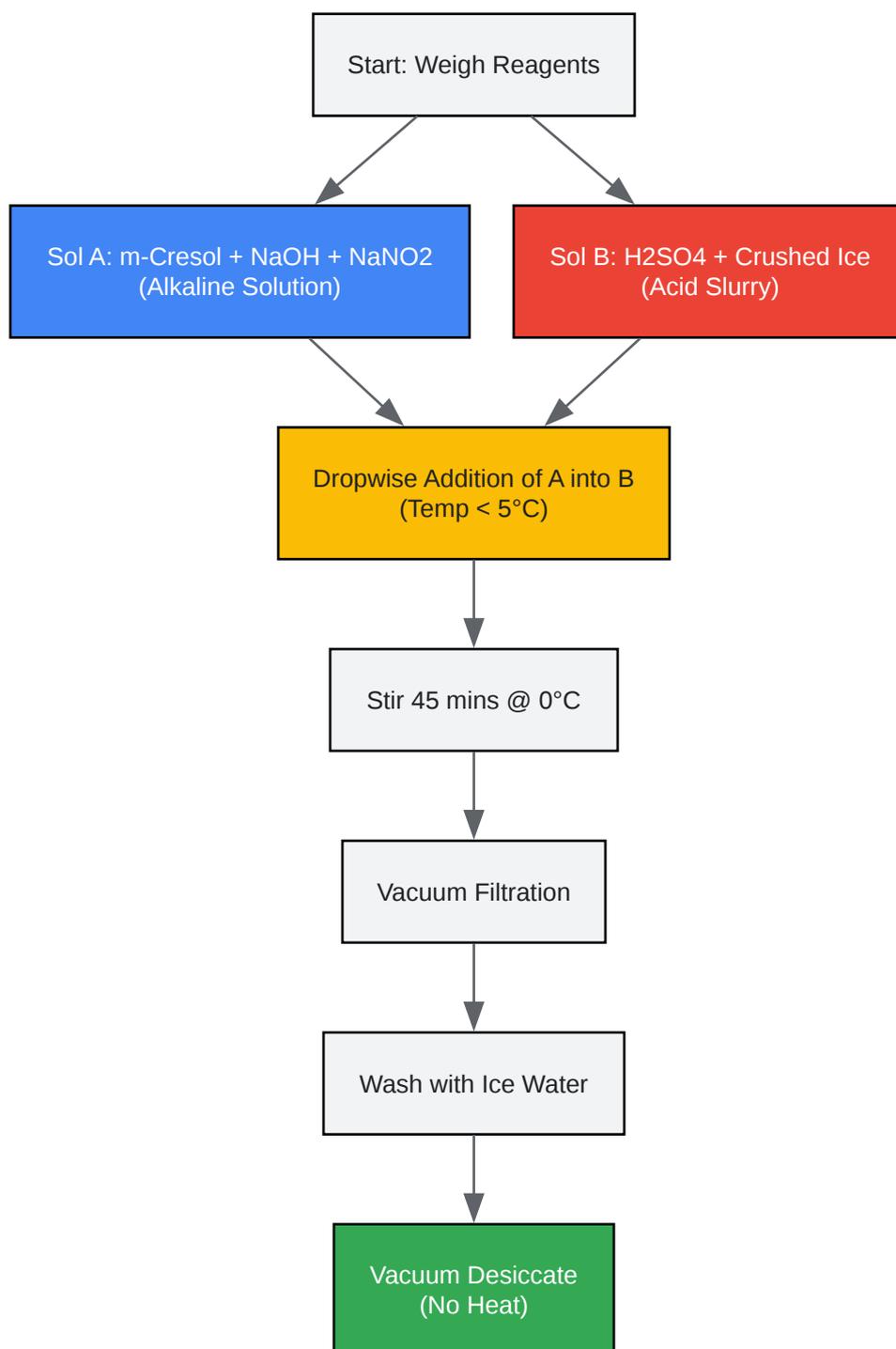
## Phase C: Workup & Isolation

- Filter the suspension using a Buchner funnel under vacuum.<sup>[1]</sup>
- Wash: Wash the filter cake with ice-cold water (3 x 50 mL) to remove residual acid and inorganic salts.
  - Note: Do not use warm water; the product is moderately soluble and thermally unstable.<sup>[1]</sup>
- Drying: Press the filter cake dry. For analytical purity, dry in a vacuum desiccator over  
or  
<sup>[1]</sup> Do not heat dry (risk of decomposition).<sup>[1]</sup>

## Purification (Recrystallization)

- Solvent: Dilute Ethanol (20-30%) or Benzene (if strictly necessary, though toxic).<sup>[1]</sup>
- Method: Dissolve in minimum warm solvent (max 40-50°C), filter rapidly if insoluble particles remain, and cool slowly to 4°C.
- Yield: Expected yield is 70–85%.<sup>[1]</sup>

## Workflow Visualization



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Figure 2: Step-by-step process flow for the synthesis of **3-methyl-4-nitrosophenol**.

## Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these benchmarks.

### Physical Properties

Property	Specification	Observation/Notes
Appearance	Yellow to brown needles/powder	Darker color indicates Quinone Oxime form.[1]
Melting Point	Decomposes ~145–150°C	Distinct from 4-nitro-m-cresol (mp 129°C).[1] Note: Nitrosophenols often deflagrate; use open capillary. [1]
Solubility	Soluble in alcohol, ether, acetone.[1][3]	Sparingly soluble in cold water; soluble in alkalis (forms green/brown salts).[1]

### Spectroscopic Validation

- Liebermann's Nitroso Test: Dissolve a small amount of crystal in phenol and conc.[1]  
• A deep blue/green color (indophenol formation) confirms the nitroso group.[1] Dilution with water turns it red; addition of NaOH turns it blue.[1]
- IR Spectroscopy:
  - Look for C=O stretch (approx. 1620-1640  $\text{cm}^{-1}$ ) indicating the quinone form.[1]
  - Look for N-O stretch (approx. 1500  $\text{cm}^{-1}$ ).[1]
  - Broad -OH stretch (3200-3400  $\text{cm}^{-1}$ ) from the oxime.[1]

### Troubleshooting & Optimization

- Problem: Formation of Oils/Tars.

- Cause: Temperature rose above 5°C during addition, or acid concentration was too high locally.[1]
- Fix: Ensure vigorous stirring and slower addition rates.
- Problem: Low Yield.
  - Cause: Product solubility in wash water.[1]
  - Fix: Ensure wash water is near freezing (0°C).[1] Saturate the filtrate with NaCl (salting out) to recover additional product.[1]
- Problem: Product is Red/Orange (Oxidation).
  - Cause: Oxidation to 4-nitro-m-cresol.[1][4]
  - Fix: Exclude light during reaction; ensure excess nitrite is not present for prolonged periods after reaction completion.[1]

## Safety & References

### Safety Warning:

- Nitrosophenols can be skin irritants and are suspected mutagens.[1] Handle in a fume hood.
- Sodium Nitrite is toxic if ingested and aids combustion.[1]
- m-Cresol is rapidly absorbed through skin and is highly corrosive.[1]

## References

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